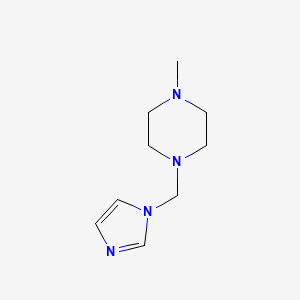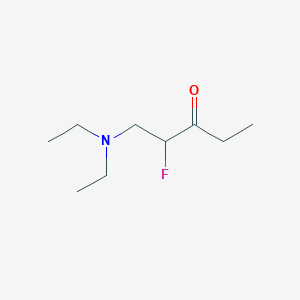
1-(Diethylamino)-2-Fluoro-3-Pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-2-Fluoro-3-Pentanone is an organic compound that features a fluorine atom and a diethylamino group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-2-Fluoro-3-Pentanone typically involves the fluorination of a suitable precursor. One common method is the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride, which produces diethylaminosulfur trifluoride. This intermediate can then be reacted with a suitable ketone to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using safer and more stable fluorinating agents. The use of diethylaminosulfur trifluoride is preferred due to its reactivity and ease of handling compared to molecular fluorine .
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)-2-Fluoro-3-Pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(Diethylamino)-2-Fluoro-3-Pentanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-2-Fluoro-3-Pentanone involves its interaction with molecular targets through its fluorine and diethylamino groups. These interactions can affect various biochemical pathways and molecular processes. The compound’s fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Diethylaminosulfur trifluoride: Used as a fluorinating agent in organic synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
Diethylpropion: An amphetamine that affects neurotransmitter levels.
Uniqueness: 1-(Diethylamino)-2-Fluoro-3-Pentanone is unique due to its specific combination of a fluorine atom and a diethylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical modifications and interactions.
Properties
Molecular Formula |
C9H18FNO |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1-(diethylamino)-2-fluoropentan-3-one |
InChI |
InChI=1S/C9H18FNO/c1-4-9(12)8(10)7-11(5-2)6-3/h8H,4-7H2,1-3H3 |
InChI Key |
ZKBCSXRYMGJMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CN(CC)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


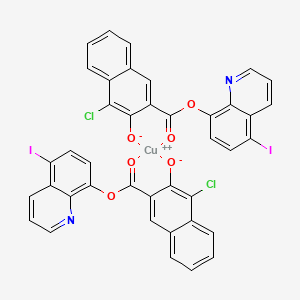
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
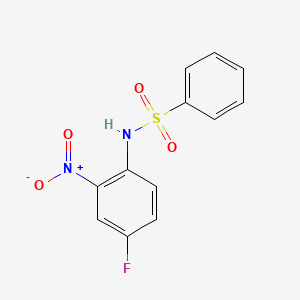
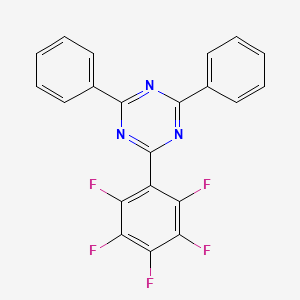
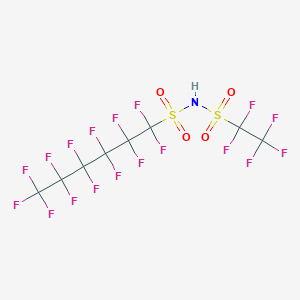


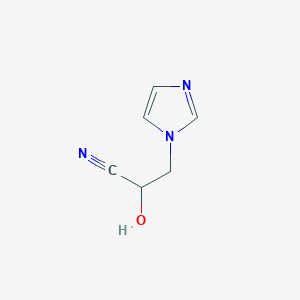
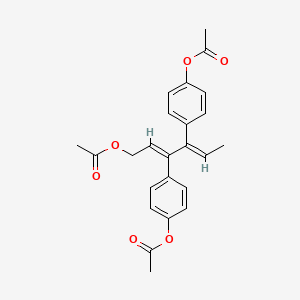
![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)

